N-(1-(Pyridin-3-yl)ethyl)aniline
Overview
Description
“N-(1-(Pyridin-3-yl)ethyl)aniline” is an organic compound that belongs to the class of phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
The synthesis of compounds similar to “N-(1-(Pyridin-3-yl)ethyl)aniline” has been reported in various studies. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of “N-(1-(Pyridin-3-yl)ethyl)aniline” consists of a pyridine ring attached to an aniline group via an ethyl bridge . The molecular formula is C13H14N2 .Scientific Research Applications
Antimicrobial and Antiviral Activities
- Scientific Field : Medicinal Chemistry .
- Application Summary : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . They play a crucial role in the current research for finding new antiviral and antimicrobial compounds, especially in the context of the COVID-19 pandemic .
- Methods of Application : The in vitro antibacterial activity of these compounds was tested on a panel of eight bacterial strains, four yeasts, and four filamentous fungi .
Anticancer Activity
- Scientific Field : Cancer Research .
- Application Summary : Certain synthesized compounds, potentially including “N-(1-(Pyridin-3-yl)ethyl)aniline”, were tested for their anticancer activity against four human cancer cell lines .
- Methods of Application : The compounds were tested using the MTT assay, a colorimetric assay for assessing cell metabolic activity .
Treatment of Intestinal Worms
- Scientific Field : Pharmacology .
- Application Summary : Piperazines, which are often used in conjunction with pyridine compounds, are widely used in the treatment of intestinal worms in animals and humans .
Anti-Tubercular Agents
- Scientific Field : Pharmacology .
- Application Summary : Pyrazinamide, a pyridine compound, is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Anti-Inflammatory and Antioxidant Activities
- Scientific Field : Medicinal Chemistry .
- Application Summary : Pyridine compounds have been noted for their therapeutic properties, such as anti-inflammatory and antioxidant activities .
Anti-Tubercular Agents
- Scientific Field : Pharmacology .
- Application Summary : Pyrazinamide, a pyridine compound, is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Anti-Depressant Molecules
- Scientific Field : Medicinal Chemistry .
- Application Summary : One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures . The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review .
Future Directions
The future directions for “N-(1-(Pyridin-3-yl)ethyl)aniline” and similar compounds are promising. For instance, the development of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity indicates potential applications in medicinal chemistry .
properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11(12-6-5-9-14-10-12)15-13-7-3-2-4-8-13/h2-11,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOSIEUNEDTQHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808016 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-(Pyridin-3-yl)ethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.